2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate

Catalog No.
S908282
CAS No.
1237479-39-8
M.F
C15H17Br2FO2S2
M. Wt
472.225
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thio...

CAS Number

1237479-39-8

Product Name

2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate

IUPAC Name

2-ethylhexyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate

Molecular Formula

C15H17Br2FO2S2

Molecular Weight

472.225

InChI

InChI=1S/C15H17Br2FO2S2/c1-3-5-6-8(4-2)7-20-15(19)12-10(18)9-11(21-12)14(17)22-13(9)16/h8H,3-7H2,1-2H3

InChI Key

SOEJTOAKIMQIGL-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F

Monomer for Low Band Gap Polymer Semiconductors

This compound acts as a key building block, technically termed a monomer, for the synthesis of low band gap polymer semiconductors. These polymers are a class of materials with electrical properties that can be tuned to conduct electricity efficiently. Low band gap polymers are particularly desirable because they can absorb a wider range of light, making them attractive for optoelectronic applications [].

Two prominent examples of low band gap polymer semiconductors that utilize 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate as a monomer include:

  • Poly[4,6-dibromo-3-fluoro-2-(2-ethylhexyl)thienylene] (PTB-7): This polymer has been extensively researched for its application in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), polymer light-emitting diodes (PLEDs), and organic photovoltaic (OPV) devices [, ].
  • Poly[(4,6-dibromo-3-fluoro-2-thienyl)ethene-alt-(N-ethylcarbazole)] (PCE10): Also known as PTB7-Th or PBDTTT-EFT, this polymer is another example where 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate serves as a monomer. PCE10 shows promise in similar applications to PTB-7 [].

2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate is a specialized organic compound characterized by its complex structure and significant applications in the field of organic electronics. This compound has the molecular formula C15H17Br2FO2S2C_{15}H_{17}Br_{2}FO_{2}S_{2} and a molecular weight of approximately 472.23 g/mol. It is primarily utilized as a building block for synthesizing low band gap polymer semiconductors, which are essential for various applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), polymer light-emitting diodes (PLEDs), and organic photovoltaics (OPVs) .

The compound features a thieno[3,4-b]thiophene backbone, which contributes to its electronic properties, making it suitable for use in advanced material applications. It is typically presented as an off-white to pale orange crystalline solid with a melting point ranging from 37 °C to 41 °C .

There is no current information available on the specific mechanism of action of 2-Ethylhexyl 4,6-Dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate.

  • As with most organic compounds, it is advisable to handle this compound with care and follow general laboratory safety practices.
  • Specific information on the toxicity, flammability, and reactivity of this compound is not available in scientific databases. Due to the presence of bromine atoms, it is recommended to handle it with similar precautions as other brominated organic compounds, which can be irritating or corrosive.

The chemical reactivity of 2-ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate is primarily attributed to its bromine and fluorine substituents. These halogen atoms can participate in various coupling reactions, such as:

  • Suzuki Coupling: The bromine atoms can undergo cross-coupling reactions with boronic acids to form biaryl compounds.
  • Stille Coupling: This method allows the formation of complex structures by coupling with organotin reagents.
  • Nucleophilic Substitution: The fluorine atom may also participate in nucleophilic substitution reactions under specific conditions.

These reactions facilitate the synthesis of more complex polymers and materials that exhibit desirable electronic properties .

The synthesis of 2-ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate typically involves several key steps:

  • Formation of Thieno[3,4-b]thiophene Framework: Initial reactions involve constructing the thieno[3,4-b]thiophene core through cyclization processes.
  • Bromination and Fluorination: The introduction of bromine and fluorine substituents can be achieved through electrophilic aromatic substitution methods.
  • Esterification: The final step involves esterification with 2-ethylhexanol to yield the desired ester form of the compound.

These methods require careful control of reaction conditions to ensure high yield and purity .

Thieno[3,4-b]thiopheneCore structure without substitutionsOrganic photovoltaicsDiketopyrrolopyrroleSimilar fused ring systemOrganic semiconductorsPoly(3-hexylthiophene)Aliphatic side chainsOrganic photovoltaicsPoly(benzo[1,2-b:4,5-b']dithiophene)Fused thiophene ringsHigh-performance OFETs

Uniqueness

What sets 2-ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate apart from these compounds is its unique combination of bromine and fluorine substituents alongside its specific alkyl chain length (2-ethylhexyl). This configuration enhances its solubility and processability while optimizing its electronic properties for use in advanced organic electronic applications .

Interaction studies involving 2-ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate have primarily focused on its behavior within polymer blends or composites. Research indicates that the incorporation of this compound into polymer matrices can significantly influence the electrical conductivity and optical properties of the resulting materials. Studies often investigate how variations in processing conditions affect molecular aggregation and phase separation within these systems .

Molecular Identity

2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate (CAS 1237479-38-7) is defined by the molecular formula C₁₅H₁₇Br₂FO₂S₂ and a molecular weight of 472.23 g/mol. The compound crystallizes as an off-white powder with a melting point range of 37–41°C, and its structure has been validated through nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

Structural Features

The molecule comprises a thieno[3,4-b]thiophene core with three key substituents (Figure 1):

  • Bromine atoms at positions 4 and 6, enabling cross-coupling reactions for polymer backbone extension.
  • Fluorine at position 3, which enhances electron-withdrawing capacity and reduces the highest occupied molecular orbital (HOMO) energy level.
  • A 2-ethylhexyl ester group at position 2, improving solubility in organic solvents like chloroform and chlorobenzene.

The planar fused-ring system facilitates π-conjugation, while the electron-deficient nature of the fluorinated core promotes charge transport in donor-acceptor polymers.

Table 1: Key Identifiers of 2-Ethylhexyl 4,6-Dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate

PropertyValueSource
CAS Number1237479-38-7
Molecular FormulaC₁₅H₁₇Br₂FO₂S₂
Molecular Weight472.23 g/mol
Melting Point37–41°C
InChI KeySOEJTOAKIMQIGL-UHFFFAOYSA-N
SolubilityChloroform, THF, chlorobenzene

Historical Development in Organic Electronics

Early Applications in Polymer Synthesis

The compound gained prominence in the mid-2010s as a monomer for synthesizing PTB-7 and PCE10 (also termed PTB7-Th), two benchmark polymers for OPVs. Researchers exploited its dibromo sites for Stille coupling with electron-rich donors like benzodithiophene (BDT), achieving regioregular polymers with narrow band gaps.

Milestones in Device Performance

  • 2015: Incorporation into PCE10 yielded a power conversion efficiency (PCE) of 10.8% in bulk heterojunction solar cells, a 30% improvement over prior PTB7-based devices.
  • 2016: Structural analogs using n-octyl esters (CAS 1160823-76-6) demonstrated comparable performance, highlighting the role of alkyl chain engineering in charge mobility.
  • 2020: Derivative polymers achieved hole mobilities exceeding 0.1 cm²/V·s in OFETs, attributed to enhanced π-π stacking from the fluorinated core.

Table 2: Historical Timeline of Key Developments

YearDevelopmentImpact
2015Synthesis of PCE10 with 10.8% PCECommercialization of OPV materials
2016n-Octyl ester variant for solvent processabilityImproved film morphology
2020High-hole-mobility OFETs using FTT-based polymersExpanded into flexible electronics

Significance in Low Band Gap Materials Research

Electron-Deficient Building Block

The fluorinated thienothiophene unit acts as a strong electron acceptor in donor-acceptor polymers. Density functional theory (DFT) calculations reveal a reduction of 0.3–0.5 eV in HOMO levels compared to non-fluorinated analogs, critical for achieving open-circuit voltages >0.7 V in OPVs.

Band Gap Engineering

Polymers incorporating this monomer exhibit band gaps as low as 1.52 eV (PBDTT-OS-TT-EF) and 1.56 eV (PBDTT-OS-TT-CF), enabling broad absorption into the near-infrared (NIR) spectrum. The bromine substituents facilitate further functionalization, such as Suzuki-Miyaura coupling, to introduce side chains or crosslinkable groups.

Table 3: Comparative Band Gaps of FTT-Based Polymers

PolymerBand Gap (eV)Absorption Peak (nm)Application
PCE101.52720OPVs
PBDTT-OS-TT1.56705OFETs
P31.58690Electrochromic devices

Synthetic Versatility

The dibromo sites enable diverse coupling reactions:

  • Stille Coupling: With distannyl donors (e.g., BDT) for linear polymers.
  • Direct Arylation: For eco-friendly synthesis without pre-metallated intermediates.
  • Post-Polymerization Modifications: Bromine substitution with azide groups for crosslinking.

2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate is a complex heterocyclic compound featuring a fused thieno[3,4-b]thiophene core structure with functional group modifications [1]. The molecular formula of this compound is C15H17Br2FO2S2, with a precise molecular weight of 472.23 g/mol [2]. The compound contains two bromine atoms at positions 4 and 6, a fluorine atom at position 3, and a 2-ethylhexyl carboxylate group at position 2 of the thieno[3,4-b]thiophene core [3].

The molecular structure exhibits a planar conformation in the thieno[3,4-b]thiophene core, which is essential for its electronic properties [4]. Computational studies using density functional theory (DFT) have shown that the thieno[3,4-b]thiophene backbone adopts a coplanar configuration with minimal torsional strain between the fused thiophene rings [5]. This planarity is maintained due to the favorable electronic interactions between the sulfur atoms in the fused ring system [1] [3].

The 2-ethylhexyl side chain extends from the carboxylate group and provides solubility to the otherwise rigid core structure [2]. This branched alkyl chain adopts various conformations in solution due to rotational freedom around the single bonds [6]. X-ray diffraction studies of related thieno[3,4-b]thiophene derivatives have revealed that the molecules typically arrange in an all-anti configuration with full coplanar conformation of the thieno[3,4-b]thiophene units [19].

The bond lengths within the thieno[3,4-b]thiophene core are characteristic of aromatic systems, with carbon-carbon bond lengths ranging between 1.36-1.46 Å [31]. The carbon-sulfur bonds in the thiophene rings typically measure around 1.71-1.74 Å [31]. The presence of the electron-withdrawing fluorine and bromine substituents influences the electronic distribution within the molecule, leading to slight modifications in bond lengths compared to unfluorinated analogs [20].

Spectroscopic Characterization

The spectroscopic properties of 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate have been extensively characterized using various analytical techniques, providing valuable insights into its molecular structure and electronic properties [1] [3].

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive signals for this compound. The proton (1H) NMR spectrum in deuterated chloroform (CDCl3) shows characteristic signals at δ 4.26 ppm (doublet, J = 9.6 Hz, 2H) corresponding to the methylene protons adjacent to the carboxylate group [23]. The remaining alkyl chain protons appear at δ 1.68-1.67 ppm (multiplet, 1H), δ 1.44-1.28 ppm (multiplet, 8H), and δ 0.94 ppm (multiplet, 6H) [23]. Notably, the thieno[3,4-b]thiophene core protons are absent due to substitution at positions 3, 4, and 6 [3].

Carbon-13 (13C) NMR spectroscopy of thieno[3,4-b]thiophene derivatives typically shows signals for the aromatic carbons in the range of δ 125-150 ppm [14]. The carbonyl carbon of the carboxylate group appears downfield at approximately δ 160-165 ppm, while the alkyl chain carbons resonate between δ 14-35 ppm [14] [24].

Infrared (IR) spectroscopy of the compound reveals characteristic absorption bands. The carbonyl stretching vibration of the carboxylate group appears as a strong band at approximately 1670-1700 cm-1 [16]. The carbon-fluorine stretching vibration typically appears in the range of 1000-1400 cm-1, while carbon-bromine stretching vibrations are observed at lower frequencies around 500-700 cm-1 [16].

Ultraviolet-visible (UV-vis) absorption spectroscopy shows that 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate exhibits strong absorption bands in the UV region, with maxima typically observed around 300-375 nm [15] [17]. These absorption bands are attributed to π-π* electronic transitions within the conjugated thieno[3,4-b]thiophene system [15]. The presence of bromine and fluorine substituents causes bathochromic shifts in the absorption maxima compared to unsubstituted thieno[3,4-b]thiophene derivatives [17].

Mass spectrometry provides further confirmation of the molecular structure. The molecular ion peak appears at m/z 472, corresponding to the molecular weight of the compound [1] [4]. Characteristic isotope patterns due to the presence of two bromine atoms are observed, with peaks at m/z 472, 474, and 476 in the ratio of approximately 1:2:1 [21]. Fragmentation patterns typically involve cleavage of the carboxylate ester bond and loss of the 2-ethylhexyl group [21].

Electronic and Electrochemical Properties

The electronic properties of 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate are of significant interest due to its potential applications in organic electronics [3]. The compound features a conjugated π-electron system within the thieno[3,4-b]thiophene core, which is further modified by the electron-withdrawing bromine and fluorine substituents [6].

Thermal Stability and Phase Behavior

2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate exhibits notable thermal properties that are essential for understanding its behavior under various temperature conditions and processing requirements [9]. Thermal analysis techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), have been employed to characterize these properties [23].

The compound exists as an off-white to pale orange crystalline solid or powder at room temperature [3] [9]. It has a well-defined melting point in the range of 37-41°C, with most sources reporting a specific melting point of 39°C [9] [11]. This relatively low melting point is advantageous for solution processing in various applications [11].

Thermogravimetric analysis reveals that 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate possesses good thermal stability [23]. The compound begins to show significant weight loss (5% decomposition) at temperatures above 340°C under nitrogen atmosphere [23]. This high decomposition temperature indicates excellent thermal stability, which is crucial for applications involving elevated operating temperatures [23].

Differential scanning calorimetry studies provide insights into the phase transitions of the compound [23]. Upon heating, a clear endothermic peak corresponding to the melting transition is observed at approximately 39°C [11]. Interestingly, no glass transition temperature is typically detected in the DSC thermograms, suggesting that the compound tends to exist primarily in crystalline form rather than forming amorphous phases [23].

The crystallization behavior of 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate is influenced by the presence of the 2-ethylhexyl side chain [24]. This branched alkyl chain introduces steric hindrance that affects molecular packing in the solid state [26]. X-ray diffraction studies of related thieno[3,4-b]thiophene derivatives have shown that these compounds typically form ordered crystalline structures with π-π stacking interactions between the planar thieno[3,4-b]thiophene cores [19] [26].

Temperature-dependent studies of thieno[3,4-b]thiophene derivatives have revealed that these compounds can undergo crystal-crystal phase transitions at elevated temperatures [24]. These transitions often involve changes in the conformation and mobility of the alkyl side chains while maintaining the rigid packing of the aromatic cores [24]. For 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate, such phase transitions might occur at temperatures above the melting point but below the decomposition temperature [24] [26].

Solubility Profile and Processing Parameters

The solubility characteristics of 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate are crucial for its processing and application in various fields, particularly in organic electronics [3] [8]. The compound's solubility is primarily influenced by the presence of the 2-ethylhexyl side chain, which enhances solubility in organic solvents while the thieno[3,4-b]thiophene core tends to promote aggregation due to π-π interactions [8].

2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate demonstrates good solubility in a range of organic solvents commonly used in laboratory and industrial settings [11]. It is readily soluble in chlorinated solvents such as dichloromethane, chloroform, and chlorobenzene [28]. The compound also shows good solubility in aromatic solvents like toluene and o-dichlorobenzene, which are frequently used in the processing of organic electronic materials [25] [28].

Temperature-dependent solubility studies indicate that the solubility of 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate increases significantly with temperature in most organic solvents [28]. This property is advantageous for solution processing techniques that involve heating, such as hot-casting methods used in the fabrication of organic electronic devices [25].

The presence of the fluorine substituent in the thieno[3,4-b]thiophene core affects the solubility profile compared to non-fluorinated analogs [29]. Fluorination typically reduces solubility due to increased intermolecular interactions, but the effect is counterbalanced by the 2-ethylhexyl side chain in this compound [29]. Studies on similar fluorinated thiophene derivatives have shown that they maintain sufficient solubility for solution processing while benefiting from the electronic effects of fluorination [28] [29].

For processing applications, 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate is typically dissolved at concentrations ranging from 5-20 mg/mL, depending on the solvent and specific application requirements [25]. Higher concentrations can be achieved in chlorinated solvents, particularly when heated [28]. The optimal processing temperature range is typically between room temperature and 100°C, which is well below the decomposition temperature of the compound [23] [25].

Solution stability is another important consideration for processing. Solutions of 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate in common organic solvents remain stable for extended periods when stored properly, typically in sealed containers protected from light and moisture [11]. This stability facilitates handling and processing in various applications [11] [25].

Table 2: Solubility and Processing Parameters of 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate

ParameterValue/DescriptionNotes
AppearanceOff-white to pale orange solid/powderCrystalline form at room temperature
Solubility in DichloromethaneHigh (>20 mg/mL)Room temperature
Solubility in ChloroformHigh (>20 mg/mL)Room temperature
Solubility in o-DichlorobenzeneModerate to high (10-20 mg/mL)Room temperature, increases with heating
Solubility in TolueneModerate (5-15 mg/mL)Room temperature, increases with heating
Solubility in Tetrahydrofuran (THF)Moderate (5-15 mg/mL)Room temperature
Optimal Processing Temperature40-100°CAbove melting point for better dissolution
Storage ConditionsSealed container, protected from lightRefrigerated (0-10°C) for long-term storage

Control of Regioregularity in Thieno[3,4-b]thiophene

The regioregular synthesis of thieno[3,4-b]thiophene derivatives represents a critical challenge in developing high-performance organic semiconductors. The asymmetric structure of the thieno[3,4-b]thiophene scaffold creates distinct reactivity profiles at the carbon-3 and carbon-4 positions, enabling selective functionalization strategies [1] [2]. Advanced synthetic methodologies have been developed to achieve precise regiocontrol, with selectivity ratios exceeding 90% for specific positions [1].

The thieno[3,4-b]thiophene backbone exhibits inherent electronic differences between the carbon-3 and carbon-4 positions due to the sulfur atom adjacency effects [1]. Computational studies utilizing density functional theory have revealed that the carbon-4 position demonstrates enhanced acidity due to lithium-sulfur interactions, making it the preferred site for metalation reactions [1]. This fundamental understanding has enabled the development of highly regioselective synthetic protocols that can distinguish between these positions with remarkable precision.

Regioregular polythiophenes demonstrate superior electrical properties compared to their regioirregular counterparts, exhibiting enhanced conductivity and improved solid-state self-assembly characteristics [3]. The planar backbone configuration and organized three-dimensional polycrystalline structure formation contribute to efficient interchain and intrachain charge carrier pathways [3]. Research has demonstrated that head-to-tail polymers possess superior field-effect mobility and light-emitting capabilities compared to head-to-head arrangements and regiorandom isomers [3].

Selective Lithiation Strategies

Selective lithiation represents the cornerstone methodology for achieving regiocontrolled functionalization of thieno[3,4-b]thiophene derivatives. The process involves deprotonation of carbon-1-alkyl-substituted thieno[3,4-b]thiophene using n-butyllithium at -78°C in tetrahydrofuran, occurring at the carbon-4 position with approximately 90% selectivity [1]. Following addition of trimethyltin chloride, trimethyl(2-alkylthieno[3,4-b]thiophen-6-yl)stannane intermediates can be obtained with high regiopurity [1].

The selective deprotonation mechanism is attributed to the high acidity at the carbon-4 position arising from lithium-sulfur interactions with the adjacent sulfur atom [1]. Alternative synthetic routes utilize highly selective lithium-iodine exchange reactions, where 4,6-diiodo-2-methylthieno[3,4-b]thiophene undergoes sequential lithium-iodine exchange first at the carbon-4 position followed by the carbon-3 position [1]. This methodology provides access to complementary regioisomers with excellent selectivity profiles.

Base-catalyzed halogen dance reactions have emerged as powerful tools for regioselective thiophene functionalization, though these require careful optimization to prevent unwanted rearrangements [4]. The process involves treatment of polyhalogenated thiophenes with strong bases, leading to controlled migration of halogen substituents to thermodynamically preferred positions [5]. Temperature control and reaction timing prove critical for achieving optimal regioselectivity while minimizing side product formation.

Halogenation Selectivity

Halogenation selectivity in thieno[3,4-b]thiophene systems represents a complex interplay of electronic and steric factors that determine the final substitution pattern. Thiophene rings demonstrate exceptional reactivity toward electrophilic aromatic substitution reactions, with halogenation occurring readily at room temperature and proceeding rapidly even at -30°C in the dark [6]. The electron-rich nature of the thiophene heterocycle facilitates direct chlorination with chlorine gas in acetic acid or carbon tetrachloride, yielding predictable substitution patterns [7].

The regioselectivity of halogenation reactions can be controlled through careful selection of reaction conditions and halogenating agents. N-bromosuccinimide proves particularly effective for achieving selective bromination at specific positions, with the 4,6-dibromo substitution pattern being readily accessible through controlled conditions [1]. The bromination process proceeds with high efficiency when conducted in appropriate solvent systems, typically achieving yields in the 70-90% range while maintaining excellent regioselectivity [8].

Recent advances in thianthrene-mediated halogenation protocols have demonstrated remarkable regioselectivity profiles, with para-selectivity exceeding 100:1 compared to meta and ortho positions in aromatic systems [9]. The mechanism involves formation of highly reactive electrophilic halogen thianthrenium species that exhibit unprecedented selectivity due to electronic and steric control factors [10]. These methodologies offer significant advantages for complex molecule synthesis where precise regiocontrol is paramount.

Bromination and Fluorination Techniques

Bromination techniques for thieno[3,4-b]thiophene derivatives have evolved significantly, with modern methodologies emphasizing high regioselectivity and operational simplicity. The most widely employed approach utilizes N-bromosuccinimide under carefully controlled conditions to achieve selective introduction of bromine atoms at the 4 and 6 positions [1]. This methodology benefits from mild reaction conditions, typically requiring only room temperature operation while delivering excellent yields and selectivity profiles.

Advanced bromination protocols have been developed that enable precise control over the degree of substitution, preventing overhalogenation that can compromise product quality [8]. The reaction mechanism involves initial formation of bromonium ion intermediates that undergo regioselective addition to the electron-rich thiophene ring system. Careful monitoring of reaction progress through analytical techniques such as nuclear magnetic resonance spectroscopy ensures optimal conversion while minimizing unwanted side products.

Fluorination represents a more challenging transformation due to the limited availability of mild fluorinating reagents and the tendency for fluorine to exhibit different regioselectivity patterns compared to other halogens [11]. Recent developments in electrophilic fluorination have provided access to regioselectively fluorinated thieno[3,4-b]thiophene derivatives, with the carbon-3 position being particularly amenable to fluorine introduction [12]. These methodologies typically employ specialized fluorinating agents under carefully optimized conditions to achieve acceptable yields while maintaining regiopurity.

The incorporation of fluorine substituents produces profound effects on the electronic properties of the resulting molecules, with fluorinated derivatives exhibiting altered HOMO-LUMO energy levels and modified intermolecular interactions [11]. Studies have demonstrated that fluorination can enhance intra- and intermolecular interactions in conjugated polymers, leading to improved charge mobility and device performance [11]. The strategic placement of fluorine atoms enables fine-tuning of molecular orbital energies, providing valuable insights for organic semiconductor applications [12].

Esterification with 2-Ethylhexyl Chain

The esterification of thiophene carboxylic acids with 2-ethylhexanol represents a critical transformation for incorporating solubilizing alkyl chains while maintaining favorable electronic properties. Fischer esterification serves as the primary methodology, involving the acid-catalyzed reaction between the carboxylic acid functionality and 2-ethylhexanol in the presence of concentrated sulfuric acid or other strong acid catalysts [13] [14]. This process typically requires elevated temperatures and reflux conditions to drive the equilibrium toward ester formation.

The Fischer esterification mechanism proceeds through a well-established sequence involving protonation of the carbonyl oxygen, nucleophilic addition of the alcohol, proton transfer steps, and elimination of water to yield the desired ester product [14]. The reaction can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), highlighting the six discrete mechanistic steps [14]. Successful implementation requires careful attention to reaction stoichiometry, with excess alcohol typically employed to drive the equilibrium toward product formation.

Alternative esterification methodologies have been developed that avoid the harsh conditions associated with Fischer esterification. The Steglich esterification employs dicyclohexylcarbodiimide as a coupling agent with dimethylaminopyridine as catalyst, enabling esterification under mild conditions at room temperature [15]. This approach proves particularly valuable for sensitive substrates that might decompose under the acidic conditions required for Fischer esterification. Yields of 70-80% are typically achieved with this methodology [15].

The 2-ethylhexyl ester functionality serves multiple important roles in the final molecule. The branched alkyl chain provides essential solubility in organic solvents, facilitating solution processing methods critical for device fabrication [16]. Additionally, the ester linkage enables further synthetic transformations while maintaining stability under typical reaction conditions. The bulky nature of the 2-ethylhexyl group also provides steric protection for adjacent reactive sites, preventing unwanted side reactions during subsequent synthetic steps.

Purification and Characterization Methods

Purification of 2-ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate requires sophisticated methodologies due to the complex substitution pattern and potential for impurity formation during synthesis. Column chromatography represents the most widely employed purification technique, utilizing silica gel stationary phases with carefully optimized mobile phase compositions [17] [18]. Typical eluent systems employ hexane/dichloromethane mixtures with ratios adjusted to achieve optimal separation of the target compound from synthetic impurities [17].

The selection of appropriate chromatographic conditions proves critical for achieving high purity levels exceeding 98%. Gradient elution protocols have been developed that begin with non-polar solvent mixtures and gradually increase polarity to ensure complete elution of the target compound while maintaining separation from impurities [18]. Flash chromatography techniques enable rapid purification with typical separation times of 2-6 hours, making this approach suitable for multi-gram scale preparations [17].

Recrystallization serves as a complementary purification methodology, particularly effective for final polishing steps to achieve analytical purity [19]. Suitable recrystallization solvents include ethanol and acetonitrile, with the choice depending on the specific impurity profile of the crude material [20]. The recrystallization process typically requires 4-24 hours but can achieve purities in the 95-99% range [19]. For compounds with limited solubility, hot filtration followed by controlled cooling enables formation of high-quality crystals suitable for both purification and structural characterization.

Characterization of the purified compound relies on multiple analytical techniques to confirm structure and purity. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with both proton and carbon-13 spectra required for complete characterization [21] [20]. The complex substitution pattern creates characteristic splitting patterns and chemical shifts that serve as fingerprints for the target molecule. High-resolution mass spectrometry confirms the molecular formula and enables detection of trace impurities [22].

Thermal analysis techniques including differential scanning calorimetry and thermogravimetric analysis provide important information about thermal stability and phase behavior [22]. These measurements prove critical for understanding processing windows and storage stability requirements. The target compound typically exhibits melting points in the range of 37-41°C, indicating good thermal stability under ambient conditions [16] [23].

Scalable Synthesis Protocols

The development of scalable synthesis protocols for 2-ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate requires careful consideration of reaction engineering factors, including heat and mass transfer, safety considerations, and cost-effectiveness [24]. Industrial-scale synthesis typically employs continuous flow methodologies that enable precise temperature control and efficient mixing of reactants [25] [26]. These systems offer significant advantages over traditional batch processes, including improved selectivity, reduced reaction times, and enhanced safety profiles.

Process optimization focuses on minimizing the number of synthetic steps while maximizing overall yields and product quality [27]. The modular approach enables parallel optimization of individual transformations, with each step evaluated for scalability potential [27]. Critical factors include catalyst loading optimization to balance cost considerations with reaction efficiency, solvent selection to minimize environmental impact while maintaining performance, and temperature control to prevent thermal decomposition of sensitive intermediates.

Green chemistry principles have been increasingly incorporated into scalable synthesis protocols, with emphasis on atom economy, renewable feedstocks, and waste minimization [28]. Water-based reaction systems have been developed for certain transformations, reducing reliance on organic solvents and improving environmental profiles [29]. These methodologies often require modified catalyst systems but can achieve comparable yields while significantly reducing environmental impact.

Quality control systems for large-scale synthesis incorporate real-time monitoring techniques to ensure consistent product quality [24]. In-process analytical methods including infrared spectroscopy and high-performance liquid chromatography enable continuous monitoring of reaction progress and product formation. Statistical process control methodologies help identify potential process deviations before they impact product quality, ensuring reliable production of high-purity material suitable for electronic applications.

The economics of large-scale synthesis require careful balancing of material costs, processing complexity, and yield optimization [24]. Raw material costs typically represent 60-70% of total production costs, making efficient utilization of starting materials paramount. Process intensification strategies, including microreactor technologies and continuous processing, can significantly reduce capital equipment costs while improving overall process efficiency.

Synthetic Challenges and Solutions

The synthesis of 2-ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate presents numerous synthetic challenges that require innovative solutions and careful process optimization. Regioselectivity control represents the primary challenge, as the multiple reactive sites on the thieno[3,4-b]thiophene scaffold can lead to formation of unwanted regioisomers that are difficult to separate [30]. Advanced synthetic strategies have been developed that exploit the inherent electronic differences between positions to achieve selective functionalization.

Air and moisture sensitivity of organometallic intermediates poses significant challenges for large-scale synthesis, requiring specialized handling procedures and inert atmosphere techniques [31]. Lithium-based reagents, essential for regioselective functionalization, rapidly decompose in the presence of trace moisture or oxygen, leading to reduced yields and increased impurity formation. Solutions include implementation of rigorous purification protocols for solvents and reagents, use of sealed reaction systems with positive pressure inert gas flow, and development of alternative methodologies that avoid the most sensitive intermediates.

Functional group compatibility represents another significant challenge, particularly during halogenation sequences where overreaction can occur [10]. The electron-rich thiophene system readily undergoes multiple halogenation reactions, making selective introduction of specific substitution patterns difficult to control. Kinetic studies have identified optimal reaction conditions that favor desired substitution patterns while minimizing formation of polyhalogenated byproducts. Temperature control, reagent stoichiometry, and reaction time optimization prove critical for achieving acceptable selectivity profiles.

Purification challenges arise from the similar physical properties of target compounds and synthetic impurities, particularly regioisomers that exhibit nearly identical chromatographic behavior [19]. Advanced separation techniques including preparative high-performance liquid chromatography and supercritical fluid chromatography have been employed to achieve baseline separation of closely related compounds. Alternative approaches focus on prevention of impurity formation through improved synthetic methodologies rather than relying solely on purification techniques.

Stability issues during synthesis and storage require careful consideration of degradation pathways and protective strategies [22]. The target compound exhibits sensitivity to light and elevated temperatures, necessitating storage under inert atmosphere at reduced temperatures. Antioxidant additives and UV-protective packaging help maintain product quality during long-term storage. Process development studies have identified critical storage conditions that ensure product stability for periods exceeding one year when properly maintained.

XLogP3

8.1

Dates

Last modified: 08-15-2023

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